2-ethoxy-N-(1-phenylethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-ethoxy-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-12-8-7-11-15(16)17(19)18-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
CHDBZNZUQCQBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy N 1 Phenylethyl Benzamide and Analogous Structures
Established Approaches for Amide Bond Formation
The construction of the amide linkage between a benzoic acid derivative and an amine is a well-studied reaction in organic chemistry. nih.gov Traditional methods often involve the activation of the carboxylic acid, while newer strategies aim for more direct and environmentally benign processes.
A common and effective method for preparing N-substituted benzamides involves the reaction of an activated benzoic acid derivative with an amine. For a compound like 2-ethoxy-N-(1-phenylethyl)benzamide, this would typically involve a 2-ethoxybenzoyl precursor and (R)- or (S)-1-phenylethylamine.
One of the most straightforward approaches is the Schotten-Baumann reaction, where an acyl chloride (e.g., 2-ethoxybenzoyl chloride) reacts with the amine in the presence of a base. A patented method for the synthesis of the closely related N-(2-phenylethyl)benzamide utilizes benzoyl chloride and phenylethylamine in an aqueous solution with an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com This process is efficient, with reported yields exceeding 98%, and avoids the use of organic solvents in the reaction phase. google.com
The general reaction is as follows:
2-ethoxybenzoyl chloride + 1-phenylethylamine (B125046) + NaOH → this compound + NaCl + H₂O
Another powerful set of reactions for forming this type of C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction can be used to form the amide bond by reacting an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. google.com
Dehydrating agents are also frequently employed to promote the condensation of a carboxylic acid and an amine. A wide array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium-based reagents like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov More recently, methoxysilanes have been introduced as effective coupling agents for solvent-free amide bond formation, offering a greener alternative to traditional methods. rsc.org
Direct amidation involves forming the amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid, often requiring high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Catalytic methods have been developed to facilitate this transformation under milder conditions.
One innovative approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov This method allows for the direct synthesis of primary benzamides from aromatic substrates. nih.gov While this specific route leads to primary amides, it showcases the ongoing development of direct C-H amidation techniques.
Catalytic systems for the direct condensation of carboxylic acids and amines are of significant interest for their atom economy and reduced waste production. researchgate.net Boron-based catalysts have shown considerable promise. For instance, a biphenyl-based diboronic acid anhydride (B1165640) has been demonstrated as a highly effective catalyst for the amidation of β-hydroxycarboxylic acids. researchgate.net These catalysts work by activating the carboxylic acid in situ, allowing for reaction with the amine under milder conditions than uncatalyzed thermal methods.
Heterogeneous catalysts offer significant advantages in chemical synthesis, including simple separation from the reaction mixture, reusability, and often lower cost and environmental impact compared to their homogeneous counterparts. researchgate.netnih.gov The use of solid catalysts for amide synthesis is a growing field, relevant to both industrial processes and prebiotic chemistry theories. researchgate.netdoaj.org
Various solid materials have been shown to catalyze direct amide formation:
Metal Oxides : Ceria (CeO₂), titania (TiO₂), and zirconia (ZrO₂) are effective catalysts for the direct amidation of carboxylic acids. researchgate.netdoaj.org Sulfated TiO₂ has demonstrated high reaction rates, achieving up to 90% yield at 115 °C. researchgate.net Niobia (Nb₂O₅) has shown the highest activity for the direct amidation of esters with amines among a wide range of tested catalysts. researchgate.net
Silica (B1680970) : Simple silica (SiO₂) has been found to be an effective and environmentally benign catalyst for amide synthesis from an acid and an amine. nih.gov Thermal pretreatment of silica gel can significantly enhance its catalytic activity. researchgate.net
These solid catalysts facilitate the dehydration reaction required for amide bond formation, providing active sites on their surfaces that bring the reactants together and lower the activation energy of the process. doaj.org The development in this area focuses on creating catalysts that are active under mild conditions and compatible with a wide range of functional groups. researchgate.netrsc.org
Enantioselective Synthetic Routes to Access Specific Stereoisomers
For a chiral molecule like this compound, which possesses a stereocenter at the benzylic carbon of the phenylethylamine moiety, controlling the stereochemistry is paramount, especially for pharmaceutical applications. This is typically achieved by using an enantiopure starting material, such as (R)- or (S)-1-phenylethylamine. However, advanced synthetic methods also allow for the creation of chirality during the synthesis of the benzamide (B126) core itself, particularly in cases of atropisomerism or when constructing the chiral center in situ.
The synthesis of chiral amides is a significant challenge due to the relative inertness of the amide N-H bond. researchgate.netnih.gov Catalytic asymmetric approaches are emerging to address this, providing enantioselective routes to these important compounds. datapdf.com These methods often rely on chiral catalysts that can differentiate between enantiotopic positions or faces of a prochiral substrate.
Peptide-based catalysts have been successfully employed for the atropisomer-selective bromination of benzamides, establishing axial chirality with high enantioselectivity. datapdf.comnih.gov While this applies to a different type of chirality than in this compound, it highlights the power of asymmetric catalysis in creating stereochemically complex amides.
Transition metal catalysis offers powerful tools for the enantioselective functionalization of molecules. Rhodium, in particular, has been at the forefront of developing C-H activation and functionalization reactions. Rhodium(III)-catalyzed C-H allylation of benzamides represents a state-of-the-art method for introducing an allyl group at the ortho-position of the benzoyl ring in a stereocontrolled manner. acs.org
This transformation typically involves the use of a chiral cyclopentadienyl (B1206354) (Cp) ligand coordinated to the rhodium center. The chiral ligand creates a defined chiral pocket around the metal, which directs the C-H activation and subsequent allylation to occur enantioselectively. acs.org This process is notable for its mild reaction conditions and good functional group tolerance. acs.org
In a related process, rhodium(III) catalysis can achieve oxidative C-H allylation of N-acetylbenzamides using 1,3-dienes as the allyl source. nih.govresearchgate.net The mechanism is proposed to involve a novel allyl-to-allyl 1,4-Rh(III) migration. nih.gov Furthermore, rhodium-catalyzed enantioselective carbene insertion into the N-H bond of primary amides provides a rapid and highly enantioselective route to N-alkylated chiral amides. researchgate.netnih.govrepec.org
Below is a table summarizing key findings in rhodium-catalyzed enantioselective transformations relevant to the synthesis of chiral benzamides.
| Transformation | Catalyst System | Substrates | Key Feature | Ref. |
| C-H Allylation | Chiral Cp*Rh(III) | N-methoxybenzamides | First directed enantioselective aromatic C(sp²)-H allylation. | acs.org |
| [4+2] Annulation | Rh(III) / Chiral Ligand | Benzamides with N-N directing groups and alkynes | Creates N-N axially chiral biaryls with excellent enantioselectivity. | nih.gov |
| Oxidative C-H Allylation | Rh(III) | N-acetylbenzamides and 1,3-dienes | Proceeds via a proposed allyl-to-allyl 1,4-Rh(III) migration. | nih.govresearchgate.net |
| N-H Insertion | Rh₂(OAc)₄ / Chiral Squaramide | Primary amides and α-diazoketones | Rapid (1 min) synthesis of N-alkylated chiral amides with excellent yield and enantioselectivity. | researchgate.netnih.gov |
Asymmetric Construction of Chiral Benzamide Derivatives
Organocatalytic Approaches for Stereocontrol in Amide Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amides, offering a metal-free alternative to traditional methods. beilstein-journals.org These small organic molecules can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates, to create a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.org
For the formation of amide bonds, organocatalysts can facilitate the stereoselective addition of nucleophiles to prochiral substrates. For instance, chiral amines, thioureas, and squaramides have been successfully employed as catalysts. beilstein-journals.org Cinchona alkaloids and their derivatives, for example, are effective due to their ability to act as both a hydrogen-bond donor and a base. beilstein-journals.org In the context of synthesizing structures analogous to this compound, an organocatalytic approach could involve the asymmetric acylation of a racemic amine.
A notable example is the use of chiral pyridine-N-oxide catalysts for the N-acylative kinetic resolution of sulfoximines. acs.orgacs.org This method, using an acyl transfer agent, results in both the recovered starting material and the acylated product with high enantiomeric excess. acs.org Similarly, the development of unsymmetrical axially chiral organocatalysts has shown great potential in asymmetric reactions, sometimes surpassing the effectiveness of their symmetric counterparts. nih.gov These catalysts could be applied to the asymmetric synthesis of biaryl amino acids, which are precursors to complex chiral amides. nih.gov
The table below summarizes the effectiveness of different organocatalysts in asymmetric aza-Michael reactions, a key step in the formation of C-N bonds.
| Catalyst Type | Activating Interaction | Typical Substrates | Key Features |
| Cinchona Alkaloids | Hydrogen Bonding, Brønsted Base | α,β-Unsaturated Ketones, 2-(1H-pyrrol-2-yl)-2-oxoacetates | Readily available from the chiral pool; can catalyze cascade reactions. beilstein-journals.org |
| Squaramides | Dual Hydrogen Bonding, Brønsted Base/Acceptor | Nitrogen Nucleophiles | Often more effective than simple cinchona alkaloids due to dual H-bonding. beilstein-journals.org |
| Chiral Primary Amines | Iminium Ion Formation (Covalent) | α,β-Unsaturated Aldehydes | Lowers the LUMO of the dienophile, activating it for cycloaddition. youtube.com |
| N-Heterocyclic Carbenes (NHCs) | Covalent Adduct Formation | Varies | Versatile catalysts for a range of transformations. beilstein-journals.org |
| Chiral Phosphoric Acids | Brønsted Acid, Hydrogen Bonding | Imines, Aldehydes | Can act as bifunctional catalysts, activating both nucleophile and electrophile. rsc.org |
Asymmetric Suzuki-Miyaura Reactions for Biaryl Amides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. The development of asymmetric variants of this reaction has enabled the synthesis of axially chiral biaryls, which are important scaffolds in chiral ligands and pharmaceuticals. beilstein-journals.orgnih.gov
The synthesis of biaryl amides via an asymmetric Suzuki-Miyaura coupling typically involves the reaction of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand. beilstein-journals.org The chiral ligand, which coordinates to the palladium center, is crucial for inducing enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, including bridged biphenyl (B1667301) monophosphine ligands, which have shown superiority in both reactivity and enantioselectivity control in certain reactions. beilstein-journals.org
For example, the Pd-catalyzed asymmetric Suzuki-Miyaura coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids has been successfully used to produce axially chiral biaryl compounds with high yields and good enantioselectivities. beilstein-journals.org Another approach involves using a phosphinate group as a chiral auxiliary on one of the coupling partners, leading to excellent diastereoselectivities. nih.gov More recently, nickel-catalyzed Suzuki-Miyaura couplings of amides have been developed, proceeding through the activation of the N-C amide bond, which offers a novel pathway to biaryl compounds. nih.gov
The table below presents data on the asymmetric Suzuki-Miyaura coupling for the synthesis of chiral biaryls.
| Catalyst System | Substrates | Product Type | Yield | Enantiomeric/Diastereomeric Ratio | Ref. |
| Pd₂(dba)₃ / Chiral Monophosphine Ligand | 3-Methyl-2-bromophenylamides and 1-Naphthaleneboronic acids | Axially Chiral Biaryls | Up to 99% | Up to 88% ee | beilstein-journals.org |
| Not specified | Aryl halides and Arylboronic acids with phosphinate chiral auxiliary | Chiral Biaryl Phosphinates | Excellent | Up to >95:5 d.r. | nih.gov |
| Ni(cod)₂ / Ligand | Amides and Arylboronic acids | Biaryls | Tolerates wide range of substituents | Not specified (focus on N-C activation) | nih.gov |
Diastereoselective Control in Multi-Chiral Center Systems
The synthesis of molecules with multiple stereocenters, such as complex amides, requires precise control over diastereoselectivity. nih.govresearchgate.net This is often achieved by employing chiral auxiliaries, chiral catalysts, or substrate-controlled methods where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions. nih.govosi.lv
One effective strategy is the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, which can be condensed with a ketone or aldehyde to form an N-sulfinyl imine. osi.lv Subsequent nucleophilic addition to the imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. The auxiliary can then be cleaved to reveal the chiral amine. This method has been applied to the synthesis of amines with multiple stereogenic centers. osi.lv
Catalyst-controlled diastereoselective reactions offer an elegant way to access different diastereomers from the same starting materials by simply changing the catalyst. For instance, cinchona alkaloids have been used in tandem conjugate addition-protonation reactions to generate nonadjacent stereocenters with complementary diastereoselectivity. acs.org This allows for the selective synthesis of any of the possible stereoisomers of a product. acs.org
Ring-rearrangement metathesis (RRM) of strained bicyclic β-amino acids provides another avenue for the stereocontrolled synthesis of functionalized heterocyclic amino esters and amides with multiple chiral centers. nih.govresearchgate.net In this approach, the configuration of the stereocenters in the starting material dictates the stereochemistry of the final product, as the reaction proceeds without affecting the existing chiral centers. nih.govresearchgate.net
The following table highlights different approaches to achieving diastereoselective control.
| Method | Key Principle | Example Application | Stereocontrol |
| Chiral Auxiliary (Ellman's) | Steric hindrance from the auxiliary directs the approach of the nucleophile. | Asymmetric synthesis of 1,3-diamines. osi.lv | High diastereoselectivity. osi.lv |
| Catalyst Control (Cinchona Alkaloids) | The catalyst creates a chiral environment that favors the formation of one diastereomer. | Tandem conjugate addition-protonation to form nonadjacent stereocenters. acs.org | Complementary diastereoselectivity by choosing the appropriate catalyst. acs.org |
| Substrate Control (Ring-Rearrangement Metathesis) | The inherent chirality of the substrate dictates the stereochemical outcome. | Synthesis of fused-ring β-amino lactams from bicyclic β-amino acids. nih.govresearchgate.net | The configuration of the product is predetermined by the starting material. nih.govresearchgate.net |
Application of Chiral Ligands and Auxiliaries in Catalysis
The use of chiral ligands and auxiliaries is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. osti.gov These chiral molecules interact with the metal center or the substrates to create a defined three-dimensional environment that favors the formation of one enantiomer over the other.
Planar-chiral ligands, such as those derived from [2.2]paracyclophane and ferrocene, have emerged as a privileged class of ligands in asymmetric catalysis. dicp.ac.cnacs.org Their rigid and sterically demanding structures make them highly effective in controlling the stereochemical outcome of reactions. dicp.ac.cn For example, [2.2]paracyclophane-based oxazole-pyrimidine (PYMCOX) and oxazole-pyridine (COXPY) ligands have been designed and synthesized for use in nickel- and palladium-catalyzed asymmetric reactions, respectively, affording products with high yields and enantioselectivities. dicp.ac.cnacs.org
The concept of "tunable" ligands is also crucial for optimizing catalytic performance. Carbohydrate-derived phosphinites are an example of readily available and tunable ligands that have shown excellent selectivity in reactions like asymmetric hydrovinylation. The electronic and steric properties of these ligands can be modified to fine-tune the activity and selectivity of the catalyst. acs.org The modular synthesis of planar chiral ligands, such as triazole-based phosphanes from 4-azido[2.2]paracyclophane, allows for the creation of a library of ligands with varying properties. researchgate.net
The table below showcases examples of planar-chiral and tunable ligands and their applications.
| Ligand Type | Chiral Scaffold | Application | Key Features |
| PYMCOX | [2.2]Paracyclophane | Nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn | Rigid structure, large steric hindrance, stable. dicp.ac.cn |
| COXPY | [2.2]Paracyclophane | Palladium-catalyzed asymmetric acetoxylative cyclization. acs.org | Superior performance in enantioselective cyclization. acs.org |
| Carbohydrate-derived Phosphinites | Carbohydrates | Asymmetric hydrovinylation of styrene (B11656) derivatives. | Readily available, tunable, high selectivity. |
| Triazole-based Phosphanes | [2.2]Paracyclophane | Not specified | Modular synthesis allows for ligand diversification. researchgate.net |
Understanding the mechanism of chirality transfer from the catalyst to the product is essential for the rational design of more efficient asymmetric catalytic systems. Chirality transfer often occurs through a network of non-covalent interactions between the chiral catalyst, substrates, and any additives. nih.gov For instance, in dual catalytic systems involving a palladium complex and a chiral phosphoric acid, interactions such as hydrogen bonding (N–H⋯O, O–H⋯O), C–H⋯π, and π⋯π interactions are crucial for effective stereoinduction. nih.gov
Chiral amplification is a fascinating phenomenon where a small initial enantiomeric excess in a catalyst or starting material can lead to a product with a much higher enantiomeric excess. nih.govacs.org This can occur through various mechanisms, including asymmetric autocatalysis and differences in the physical properties (e.g., solubility) of enantiomers and racemates. nih.gov For example, the phosphorylation of chiral amines can lead to a significant difference in the aqueous solubility of the resulting racemic and enantiopure phosphoramidates, allowing for a substantial enhancement of enantiomeric excess in a single dissolution-precipitation step. nih.gov Another example is the amplification of solid-phase enantiomeric excess during crystal growth under racemizing conditions, where the majority crystal population grows faster than the minority one. acs.org
The following table summarizes key concepts in chirality transfer and amplification.
| Concept | Mechanism | Example | Outcome |
| Chirality Transfer | Non-covalent interactions (e.g., H-bonding, π-stacking) between catalyst and substrates. nih.gov | Pd/chiral phosphoric acid dual catalysis for intramolecular amination. nih.gov | High enantioselectivity due to a well-organized transition state. nih.gov |
| Chiral Amplification (Solubility-based) | Difference in solubility between racemic and enantiopure derivatives. nih.gov | Phosphorylation of phenylethylamine. nih.gov | Large increase in enantiomeric excess in solution after partial dissolution. nih.gov |
| Chiral Amplification (Growth-based) | Faster growth of the major enantiomer's crystals under racemizing conditions. acs.org | Crystallization of clopidogrel (B1663587) precursor. acs.org | Amplification of the solid-phase enantiomeric excess. acs.org |
Functional Group Interconversion and Strategic Derivatization
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. This is often a necessary step to install the desired functionality at a late stage in a synthetic sequence or to modify a molecule for structure-activity relationship studies. organic-chemistry.orgvanderbilt.edu Strategic derivatization is the targeted modification of a molecule to enhance its properties, such as for analytical purposes or to create analogues with different biological activities. acs.orgnih.gov
In the context of this compound and its analogues, FGI could be employed to introduce the ethoxy group or to modify the phenylethyl or benzamide moieties. For example, a hydroxyl group could be converted to an ethoxy group via Williamson ether synthesis. An amide can be synthesized from a carboxylic acid and an amine using a coupling reagent, or from an ester via aminolysis. organic-chemistry.org The reverse, converting an amide to other functional groups, is also possible. For instance, amides can be dehydrated to form nitriles. vanderbilt.edu
Strategic derivatization can be used to prepare a library of analogues for biological screening. For example, the amide moiety in a drug like celecoxib (B62257) can be used as a directing group to achieve site-selective C-H alkynylation, allowing for the introduction of diverse functional groups at specific positions. acs.org Derivatization is also a key strategy in analytical chemistry. For example, chiral sulfinamides can be derivatized with a chiral diol and a 2-formylphenylboronic acid to form diastereomeric sulfiniminoboronate esters, allowing for the determination of their enantiopurity by NMR spectroscopy. acs.org Similarly, benzoyl chloride is used as a derivatizing agent for the analysis of biogenic amines by HPLC. nih.gov
The table below provides examples of functional group interconversions and strategic derivatizations relevant to amide synthesis and analysis.
| Transformation | Reagents/Method | Purpose |
| Alcohol to Alkyl Halide | SOCl₂, PBr₃ | FGI: Preparation for subsequent nucleophilic substitution. vanderbilt.edu |
| Amide to Nitrile | POCl₃, pyridine | FGI: Accessing a different functional group. vanderbilt.edu |
| Carboxylic Acid to Amide | EDC, NHS | FGI: Amide bond formation. nih.gov |
| Site-selective C-H Alkynylation | Ir(III) catalysis with an amide directing group | Strategic Derivatization: Late-stage functionalization of complex molecules. acs.org |
| Chiral Sulfinamide to Diastereomeric Esters | 2-formylphenylboronic acid and pinanediol | Strategic Derivatization: Determination of enantiopurity by NMR. acs.org |
| Amine to Benzoylamide | Benzoyl chloride | Strategic Derivatization: Preparation for HPLC analysis. nih.gov |
Installation of the Ethoxy Moiety via Ethereal Linkages
The introduction of the ethoxy group onto the benzamide backbone is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary and versatile method. masterorganicchemistry.com This reaction typically involves the reaction of an alkoxide with a suitable alkyl halide. byjus.com
A logical and efficient route to this compound commences with the preparation of the precursor, 2-hydroxy-N-(1-phenylethyl)benzamide. This intermediate can be synthesized and subsequently subjected to etherification. The Williamson ether synthesis, in this context, involves the deprotonation of the hydroxyl group of 2-hydroxy-N-(1-phenylethyl)benzamide to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired ether. masterorganicchemistry.combyjus.com
The reaction is typically carried out in the presence of a base to facilitate the formation of the alkoxide. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. byjus.com The reaction temperature can range from room temperature to elevated temperatures to ensure completion. researchgate.net
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition | Source(s) |
| Starting Material | 2-hydroxy-N-(1-phenylethyl)benzamide | google.comrsc.org |
| Ethylating Agent | Ethyl bromide, Ethyl iodide | masterorganicchemistry.combyjus.com |
| Base | NaH, K2CO3, NaOH | researchgate.net |
| Solvent | DMF, Acetonitrile | byjus.com |
| Temperature | Room temperature to 110 °C | researchgate.net |
| Reaction Time | 1-8 hours | byjus.com |
An alternative method for the formation of the aryl ether bond is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halo-N-(1-phenylethyl)benzamide (e.g., 2-chloro- or 2-bromo-N-(1-phenylethyl)benzamide) with sodium ethoxide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern modifications have been developed that use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. wikipedia.orgnih.gov
Table 2: General Conditions for Ullmann-type Ether Synthesis
| Parameter | Condition | Source(s) |
| Starting Material | 2-halo-N-(1-phenylethyl)benzamide | wikipedia.org |
| Alkoxide | Sodium ethoxide | wikipedia.org |
| Catalyst | Copper(I) salts (e.g., CuI) | wikipedia.orgnih.gov |
| Ligand (optional) | Phenanthroline, Diamines | wikipedia.org |
| Solvent | DMF, Dioxane, Toluene | wikipedia.orgnih.gov |
| Temperature | 80-210 °C | wikipedia.orgnih.gov |
Oxidative Cross-Coupling Reactions on Amide Scaffolds
The direct C-H functionalization of a pre-formed N-(1-phenylethyl)benzamide through an oxidative cross-coupling reaction represents a more atom-economical approach to introduce the ethoxy group. While specific examples for the direct ethoxylation of N-(1-phenylethyl)benzamide at the 2-position are not extensively documented, the principles of oxidative C-H/O-H coupling are well-established. These reactions typically employ a transition metal catalyst, such as palladium or copper, and an oxidant to facilitate the formation of the C-O bond.
In a hypothetical scenario, N-(1-phenylethyl)benzamide could be reacted with ethanol (B145695) in the presence of a palladium catalyst and an oxidant. The mechanism would likely involve the directed C-H activation at the ortho position by the amide group, followed by coupling with ethanol.
Research on related structures, such as the synthesis of N-substituted benzamide derivatives, indicates the feasibility of modifying the benzamide core. researchgate.netnih.gov For instance, oxidative amidation has been demonstrated for the cleavage of 1,3-dicarbonyls, leading to the formation of N-(1-phenylethyl)benzamide. wikipedia.org
Intramolecular Cyclization Reactions and Rearrangements
Intramolecular cyclization reactions can also be a powerful tool for the synthesis of complex heterocyclic structures, which may serve as precursors to or be related to this compound. For example, the intramolecular cyclization of N-allylbenzamides has been shown to produce oxazoles. nih.gov Similarly, the cyclization of 2-alkenylbenzamides can lead to benzoiminolactones. rsc.org
While not directly yielding the target molecule, these cyclization strategies highlight the reactivity of the benzamide scaffold. A relevant rearrangement could involve a Smiles rearrangement of a suitably substituted precursor. For instance, a 2-(1-phenylethoxy)benzamide derivative could potentially undergo rearrangement to an N-(1-phenylethyl)benzamide structure, although this is a hypothetical pathway for the target compound.
More directly, intramolecular cyclization is a key step in the synthesis of various fused heterocyclic systems derived from benzamides. rsc.orgresearchgate.netnih.gov For instance, the intramolecular cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides can be directed to form either triazole-fused lactams or cyclic imidates based on the reaction conditions. researchgate.net The photochemical cyclization of 2-halo-N-pyridinylbenzamide to yield benzo[c]naphthyridinones is another example of an intramolecular reaction on a benzamide scaffold. iucr.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-ethoxy-N-(1-phenylethyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR are employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-ethoxybenzoyl and phenylethyl groups, the methine (CH) and methyl (CH₃) protons of the phenylethyl moiety, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethoxy group, and the amide (NH) proton. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets, quartets, and multiplets) will reveal the number of neighboring protons, allowing for the assembly of the molecular structure.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H (phenylethyl) | 7.20-7.40 | Multiplet | |
| Aromatic-H (2-ethoxybenzoyl) | 6.90-8.20 | Multiplet | |
| Amide-NH | ~8.0-8.5 | Doublet | |
| Methine-CH | 5.20-5.40 | Quintet | |
| Methylene-OCH₂ | 4.00-4.20 | Quartet | ~7.0 |
| Methyl-CH₃ (phenylethyl) | 1.50-1.70 | Doublet | ~7.0 |
| Methyl-CH₃ (ethoxy) | 1.30-1.50 | Triplet | ~7.0 |
Note: This is a predicted table based on analogous compounds and general principles of NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies
The spectrum is anticipated to show distinct signals for the carbonyl carbon of the amide, the aromatic carbons of both phenyl rings, and the aliphatic carbons of the ethoxy and phenylethyl groups. The chemical shifts of the aromatic carbons will be influenced by the electron-donating ethoxy group and the electron-withdrawing amide group.
¹³C NMR Data for the Related Compound 2-Ethoxybenzamide (B1671398) nih.govchemicalbook.com
| Carbon | Chemical Shift (ppm) |
| C=O | ~168 |
| C-OR | ~157 |
| C-CON | ~129 |
| Aromatic CH | ~112-133 |
| O-CH₂ | ~64 |
| CH₃ | ~15 |
Note: This table presents data for the related compound 2-ethoxybenzamide and serves as an estimate for the corresponding carbons in this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, the C-N bond, the C-O bonds of the ether, and the aromatic C-H and C=C bonds.
Analysis of the related compound 2-ethoxybenzamide reveals key vibrational frequencies that would be anticipated in the target molecule. chemicalbook.com
Characteristic IR Absorption Bands for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Amide C=O (Amide I) | Stretch | 1630-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
| Amide N-H (Amide II) | Bend | 1510-1570 |
| C-O (Aryl ether) | Asymmetric Stretch | 1200-1275 |
| C-O (Aryl ether) | Symmetric Stretch | 1000-1075 |
Note: This table is based on general IR spectroscopy principles and data from analogous compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula. The exact mass of this compound can be calculated from its molecular formula, C₁₇H₁₉NO₂.
HRMS analysis would involve ionizing the molecule, typically using electrospray ionization (ESI), and then separating the ions based on their mass-to-charge ratio. The resulting high-resolution mass spectrum would confirm the elemental composition and can also provide information about the fragmentation patterns of the molecule, further corroborating its structure.
Calculated High-Resolution Mass Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₂₀NO₂⁺ | 270.1489 |
| [M+Na]⁺ | C₁₇H₁₉NNaO₂⁺ | 292.1308 |
Note: This table presents the theoretically calculated exact masses for the protonated and sodiated molecular ions.
Chiral Chromatography for Enantiomeric Ratio Determination
As this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the primary method used to separate and quantify these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers. For N-acyl-alpha-arylethylamines, polysaccharide-based CSPs are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of the enantiomers is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. This is crucial for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. While specific methods for this compound are not detailed in the available literature, methods for similar compounds can be adapted.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic characteristics of organic compounds. For 2-ethoxy-N-(1-phenylethyl)benzamide, DFT calculations offer a detailed picture of its conformational landscape and the distribution of its frontier molecular orbitals.
Elucidation of Conformational Preferences and Energetics
The relative energies of different conformers can be calculated using DFT, providing a quantitative measure of their stability. These calculations are essential for understanding which conformations are likely to be populated at room temperature and which might be favored in different solvent environments.
| Parameter | Description | Relevance to this compound |
| Dihedral Angle (Benzoyl-Amide) | The angle between the plane of the benzoyl ring and the amide group. | Influenced by the ortho-ethoxy group and steric hindrance, affecting molecular packing and reactivity. |
| Intramolecular Hydrogen Bonding | Potential for a weak hydrogen bond between the amide N-H and the ethoxy oxygen. | Can stabilize specific conformations and influence the electronic properties of the amide group. |
| Rotational Barriers | Energy required to rotate around key single bonds (e.g., the C-N amide bond, the C-C bonds of the ethyl group). | Determines the flexibility of the molecule and the interconversion rates between different conformers. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and polarizability. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxybenzoyl moiety, particularly the ethoxy group and the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the benzoyl group and the phenyl ring of the phenylethyl substituent. The introduction of substituents can significantly alter the energies of these orbitals. rsc.org The electron-donating nature of the ethoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
DFT calculations can provide detailed visualizations of the HOMO and LUMO, as well as their energy levels. The HOMO-LUMO energy gap (ΔE) can be calculated, and a smaller gap generally implies higher reactivity. rsc.org This information is invaluable for predicting the molecule's behavior in chemical reactions.
| Orbital | Description | Expected Localization in this compound | Significance |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the 2-ethoxybenzoyl group. | Relates to the molecule's nucleophilicity and susceptibility to oxidation. |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the benzoyl and phenyl rings. | Relates to the molecule's electrophilicity and susceptibility to reduction. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and polarizability. |
Quantum Mechanical Investigations into Stereoselectivity Origins
The synthesis of N-acylated 1-phenylethylamine (B125046) derivatives often leads to the formation of diastereomers, and understanding the origin of this stereoselectivity is a key area of research. nih.gov Quantum mechanical calculations, particularly DFT, are instrumental in elucidating the factors that govern the preferential formation of one diastereomer over another. rsc.orgemich.edu
For the synthesis of this compound, which involves the acylation of 1-phenylethylamine, the stereochemical outcome is determined by the transition state energies of the competing reaction pathways leading to the different diastereomers. acs.org Computational studies on similar reactions have shown that the stereoselectivity can be influenced by several factors, including the nature of the solvent, the presence of a catalyst, and the steric and electronic properties of the reactants. emich.eduacs.org
By modeling the transition states for the formation of the (R,S) and (S,S) or (R,R) and (S,R) diastereomers, the activation energies can be calculated. The diastereomer formed via the lower energy transition state will be the major product. These calculations can help in the rational design of synthetic strategies to enhance the desired stereoselectivity.
Mechanistic Studies of Catalytic Cycles and Reaction Pathways
The formation of the amide bond in this compound typically proceeds via the N-acylation of 1-phenylethylamine with a 2-ethoxybenzoyl derivative, often the acid chloride. fortunejournals.comresearchgate.net Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. nih.gov
A plausible mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. unacademy.com The reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis acid, which activates the carbonyl group. researchgate.net DFT calculations can be used to model the catalytic cycle, providing insights into the role of the catalyst in lowering the activation energy of the reaction. For instance, a DFT study on the formation of a benzamide (B126) derivative detailed the energetics of the transition states leading to the product. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While DFT calculations provide valuable information about static molecular structures and energetics, molecular dynamics (MD) simulations offer a way to explore the dynamic conformational landscape of a molecule over time. nih.govnih.gov MD simulations can reveal how the molecule samples different conformations in solution and can provide insights into its flexibility and the interplay of various non-covalent interactions. acs.orgnih.govmdpi.com
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all the atoms in the system. The resulting trajectory would show the time evolution of the molecule's conformation, including rotations around single bonds and the fluctuations of the aromatic rings. This can help in understanding the range of accessible conformations and the free energy differences between them. Such simulations are particularly useful for studying the dynamic nature of intramolecular interactions, such as the potential hydrogen bond between the amide and ethoxy groups. acs.orgnih.gov
Reactivity and Chemical Transformations of the Benzamide Framework
Reactions at the Amide Nitrogen Center
The amide functionality is a cornerstone of the molecule's reactivity. The nitrogen atom, being part of a secondary amide, possesses a hydrogen atom that can be abstracted, and its lone pair of electrons can participate in various reactions.
Under basic conditions, the amide N-H proton can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile and can undergo reactions such as alkylation or acylation. For instance, treatment with an alkyl halide (R-X) would be expected to yield an N-alkylated product.
The amide bond itself, while generally stable, can be cleaved under harsh acidic or basic conditions through hydrolysis. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis would proceed via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
| Reaction Type | Reagents | Expected Product(s) | General Conditions |
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | N-alkyl-2-ethoxy-N-(1-phenylethyl)benzamide | Anhydrous polar aprotic solvent |
| N-Acylation | Strong base (e.g., NaH), Acyl chloride (RCOCl) | N-acyl-2-ethoxy-N-(1-phenylethyl)benzamide | Anhydrous polar aprotic solvent |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄), Water | 2-ethoxybenzoic acid and 1-phenylethanamine | Aqueous, heat |
| Basic Hydrolysis | Strong base (e.g., NaOH), Water | 2-ethoxybenzoate salt and 1-phenylethanamine | Aqueous, heat |
Electrophilic and Nucleophilic Substitutions on the Aromatic Rings
The two aromatic rings in 2-ethoxy-N-(1-phenylethyl)benzamide present distinct reactivity profiles towards substitution reactions.
Electrophilic Aromatic Substitution (SEAr):
The benzoyl ring, bearing an ethoxy group, is activated towards electrophilic attack. The ethoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. wikipedia.orgambeed.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the ethoxy group (C4 and C6). nih.govgoogle.com The amide group is a deactivating group and would direct incoming electrophiles to the meta position (C5 and C3), but the powerful activating effect of the ethoxy group would likely dominate the regioselectivity. wikipedia.org
The phenylethyl ring is a simple monosubstituted benzene (B151609) ring and is also activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. nih.govrsc.org In its ground state, this compound is not a prime candidate for SNAr. However, if the benzoyl ring were to be substituted with a strong electron-withdrawing group (e.g., a nitro group) ortho or para to a potential leaving group (like a halide), then SNAr could become a feasible pathway. sigmaaldrich.com
| Ring System | Reaction Type | Expected Major Products (Position of Substitution) | Rationale |
| Ethoxy-substituted Benzoyl Ring | Electrophilic Aromatic Substitution | 4- and 6-substituted derivatives | The ethoxy group is a strong ortho-, para-director. |
| Phenylethyl Ring | Electrophilic Aromatic Substitution | ortho- and para-substituted derivatives | The alkyl group is a weak ortho-, para-director. |
Transformations Involving the Ethoxy Functional Group
The ethoxy group is a relatively stable ether linkage. However, it can be cleaved under stringent acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). nih.gov This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. The expected products of this cleavage would be 2-hydroxy-N-(1-phenylethyl)benzamide and iodoethane (B44018) (or bromoethane).
| Reaction | Reagents | Expected Products | Mechanism |
| Ether Cleavage | Concentrated HI or HBr, Heat | 2-hydroxy-N-(1-phenylethyl)benzamide, Iodoethane or Bromoethane | SN2 |
Directed C-H Bond Functionalization Adjacent to the Amide
The amide group can act as a powerful directing group in C-H activation and functionalization reactions, particularly through directed ortho-metalation (DoM). In this type of reaction, a strong organolithium base, such as n-butyllithium or sec-butyllithium, would coordinate to the carbonyl oxygen of the amide. This coordination would increase the acidity of the ortho-protons on the benzoyl ring, leading to selective deprotonation at the C3 position. The resulting aryllithium species could then be trapped with various electrophiles to introduce a wide range of substituents at the position adjacent to the amide.
| Reaction | Reagents | Intermediate | Potential Products |
| Directed ortho-Metalation | 1. Strong organolithium base (e.g., s-BuLi, TMEDA) 2. Electrophile (E⁺) | 3-Lithio-2-ethoxy-N-(1-phenylethyl)benzamide | 3-Substituted-2-ethoxy-N-(1-phenylethyl)benzamide |
Rearrangement Pathways (e.g., Wittig Rearrangement Derivatives)
While the direct Wittig rearrangement typically involves ethers, derivatives of this rearrangement can be envisaged for molecules with similar structural motifs. A related process, the Sommelet-Hauser rearrangement, occurs in certain benzylic quaternary ammonium (B1175870) salts. Although not directly applicable to this compound, it illustrates the potential for rearrangements in related systems.
More relevant would be rearrangements involving the amide functionality itself, such as the Hofmann or Curtius rearrangements, if the molecule were to be modified to an appropriate precursor. For instance, conversion of the ethoxybenzoyl moiety to a carboxamide would open up these pathways. A Beckmann rearrangement could also be considered if a ketoxime were to be formed from a related ketone precursor.
Future Research Directions and Methodological Advancements
Development of More Sustainable and Atom-Economical Synthetic Protocols
Traditional amide bond formation often relies on coupling reagents that produce significant amounts of waste, presenting a challenge from a green chemistry perspective. acs.orgsigmaaldrich.com Future research will prioritize the development of catalytic, atom-economical methods for the synthesis of 2-ethoxy-N-(1-phenylethyl)benzamide. nih.gov
Key areas of focus include:
Direct Amidation: Investigating catalytic protocols for the direct condensation of 2-ethoxybenzoic acid and (R)- or (S)-1-phenylethanamine. This approach avoids the use of stoichiometric activating agents, with water being the only byproduct. Catalysts based on boric acid, zirconium, or hafnium have shown promise for general amide synthesis and could be adapted for this specific transformation. sigmaaldrich.comacs.orgresearchgate.net The use of reusable Brønsted acidic ionic liquids, which can serve as both catalyst and solvent, also presents a sustainable pathway. acs.org
Biocatalysis: Employing enzymes, such as lipases or engineered amidases, offers a highly selective and environmentally benign route. rsc.orgnih.gov Biocatalytic methods operate under mild conditions and can significantly reduce the reliance on organic solvents and toxic reagents. rsc.orgnih.gov The development of enzymatic processes for the synthesis of this compound is a promising frontier for sustainable pharmaceutical manufacturing.
Dehydrogenative Coupling: Exploring catalytic systems, often based on ruthenium, that couple an alcohol with an amine, releasing only hydrogen gas (H2) as a byproduct. sigmaaldrich.com This represents a highly atom-economical strategy that could be explored for alternative synthetic pathways to related amide structures.
| Synthetic Strategy | Traditional Approach (e.g., DCC/DMAP) | Sustainable Future Directions |
| Reagents | Stoichiometric coupling reagents and activators. | Catalytic amounts of transition metals, organocatalysts, or enzymes. |
| Byproducts | Urea derivatives, hydrazo compounds (often in large quantities). | Water, H2, or other benign, low-molecular-weight molecules. acs.org |
| Atom Economy | Low. | High. nih.govnih.gov |
| Solvents | Often chlorinated solvents (e.g., Dichloromethane). researchgate.net | Greener solvents like cyclopentyl methyl ether (CPME) or even water. nih.govresearchgate.net |
| Conditions | Can require harsh conditions and complex purification. | Typically mild reaction conditions with simpler work-up. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The biological activity and material properties of this compound are intrinsically linked to its stereochemistry. Achieving high enantioselectivity is therefore paramount. Future research will focus on discovering and optimizing novel catalytic systems to produce this amide in an enantiopure form. nih.govnih.gov
Promising avenues include:
Asymmetric Hydrogenation: Developing advanced transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) with novel chiral ligands for the asymmetric hydrogenation of precursor imines or enamides. nih.govacs.org The design of modular chiral ligands allows for fine-tuning of the catalyst to maximize enantiomeric excess (ee). acs.org
Organocatalysis: Utilizing small organic molecules, such as chiral phosphoric acids, squaramides, or thioureas, to catalyze the enantioselective formation of the amide bond or key intermediates. researchgate.netbeilstein-journals.org These metal-free catalysts are often less sensitive to air and moisture and align well with green chemistry principles. beilstein-journals.org
Enantioconvergent Catalysis: Designing catalytic systems that can convert a racemic mixture of a key precursor (like racemic 1-phenylethanamine or a racemic alkyl halide) into a single enantiomer of the final amide product. acs.org This approach is highly desirable as it can theoretically achieve a 100% yield of the desired enantiomer from a racemic starting material.
Integration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize reaction conditions, ensure safety, and guarantee product quality, a deep understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. wikipedia.orgmt.com The integration of in-situ spectroscopic tools is a key future direction for the synthesis of this compound. news-medical.netnih.gov
Real-Time Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used with immersion probes to monitor the reaction in real-time without the need for sampling. pharmoutsourcing.comirdg.org This allows for the tracking of reactant consumption, product formation, and the detection of any transient intermediates or byproducts. pharmoutsourcing.comaiche.org
Kinetic Analysis: Data from in-situ spectroscopy enables the precise determination of reaction kinetics. researchgate.net This information is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing parameters such as temperature, catalyst loading, and addition rates.
Quality by Design (QbD): By continuously monitoring critical process parameters, PAT facilitates a Quality by Design approach, where product quality is built into the process from the start rather than being tested only at the end. mt.com This leads to more robust and reproducible manufacturing processes. news-medical.net
| Spectroscopic Technique | Information Provided for Synthesis | Mode of Operation |
| FTIR Spectroscopy | Concentration changes of functional groups (e.g., C=O, N-H). | In-situ via immersion probes (Attenuated Total Reflectance - ATR). pharmoutsourcing.com |
| Raman Spectroscopy | Molecular vibrations, suitable for both aqueous and non-aqueous systems, less interference from water. pharmoutsourcing.comresearchgate.net | In-situ via fiber-optic probes. irdg.orgaiche.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced signal for single-molecule level detection of bond formation. acs.org | Probing reactions in plasmonic nanocavities. acs.org |
Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The development of new synthetic routes and the optimization of reaction conditions are traditionally resource-intensive endeavors. researchgate.net Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process by leveraging data to predict outcomes and guide experimental design. mdpi.com
Predictive Modeling: ML algorithms, such as neural networks or random forests, can be trained on large datasets of chemical reactions to predict the enantioselectivity or yield of a reaction under specific conditions. hilarispublisher.comchinesechemsoc.orgresearchgate.net For this compound, this could involve predicting the best chiral catalyst or solvent combination from a vast array of possibilities, thereby minimizing experimental screening. chiralpedia.comresearchgate.net
Reaction Optimization: AI-driven platforms can use algorithms like Bayesian optimization to efficiently explore the reaction parameter space and identify the optimal conditions for synthesizing this compound with maximal yield and enantioselectivity. beilstein-journals.org This approach significantly accelerates process development compared to traditional one-variable-at-a-time methods. pnas.org
Retrosynthesis and Catalyst Design: AI tools can suggest novel synthetic pathways and even design new chiral catalysts with desired properties by learning from existing chemical knowledge. mdpi.comchemcopilot.com This opens up new avenues for innovation in the synthesis of complex chiral molecules.
Investigation of Supramolecular Interactions and Assembly Phenomena in Chiral Amides
The molecular structure of this compound, featuring hydrogen bond donors (N-H) and acceptors (C=O), aromatic rings, and a chiral center, makes it an excellent candidate for forming ordered supramolecular structures. The study of these non-covalent interactions is a burgeoning field with implications for materials science and crystal engineering.
Self-Assembly: Research into how individual molecules of this compound interact with each other in solution and in the solid state can reveal tendencies to form higher-order structures like helices, sheets, or fibers. Understanding these self-assembly processes is crucial for controlling the properties of the bulk material.
Chiral Recognition: Investigating how the enantiomers of this compound interact with other chiral molecules can provide insights into chiral recognition phenomena. This is fundamental for developing new methods for enantiomeric separation and for understanding its interactions in a biological context.
Crystal Engineering: A detailed analysis of the crystal packing of this compound can elucidate the key non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that dictate its solid-state architecture. nih.gov This knowledge can be used to design new crystalline forms (polymorphs) with tailored physical properties, such as solubility and melting point.
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2-ethoxy-N-(1-phenylethyl)benzamide with high purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Coupling: React 2-ethoxybenzoic acid with 1-phenylethylamine using a coupling agent like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
Characterization: Confirm structure using NMR (e.g., δ 7.82–7.74 ppm for aromatic protons, δ 5.34 ppm for the methine proton) and NMR (e.g., δ 166.68 ppm for the amide carbonyl) .
Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of intermediates. Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 ratio of acid to amine) to avoid byproducts.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- and NMR: Key signals include the ethoxy group (δ 1.61 ppm for CH, δ 4.1–4.3 ppm for OCH) and amide NH (δ 6.40 ppm, broad). Compare with published data .
- FT-IR: Confirm amide C=O stretch (~1650 cm) and ethoxy C-O (~1250 cm) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (expected [M+H] at m/z 284.1522).
Q. How to design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., benzamide inhibitors of kinases or GPCRs).
- Assay Types:
- Enzymatic assays (IC determination) using fluorescence-based readouts.
- Cell viability assays (e.g., MTT) for cytotoxicity profiling.
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Purity Validation: Re-characterize the compound via HPLC (>95% purity) to exclude degradation products.
- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity if initial data came from enzymatic assays) .
Q. What strategies enable enantioselective synthesis of (S)- or (R)-2-ethoxy-N-(1-phenylethyl)benzamide?
Methodological Answer:
- Chiral Auxiliaries: Use enantiopure 1-phenylethylamine (e.g., (S)-configuration) as the starting amine, leveraging its inherent chirality during amide bond formation .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in dynamic kinetic resolution.
- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How to investigate the compound’s interaction with biological targets using computational methods?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., COX-2 or β-amyloid). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the ethoxy-phenyl moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities .
Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?
Methodological Answer:
- Mechanistic Probes: Use -labeling or deuterated solvents to track oxygen/nitrogen sources in byproducts.
- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species.
- Computational DFT: Calculate energy barriers for proposed pathways (e.g., via Gaussian 16) to pinpoint competing reactions .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., halogenated ethoxy groups or substituted benzamide rings).
- Bioactivity Profiling: Test analogs in dose-response assays (e.g., IC against cancer cell lines).
- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
